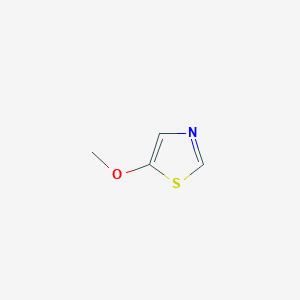

5-Methoxythiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c1-6-4-2-5-3-7-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOREQWGEDVBSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CS1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341721 | |

| Record name | 5-Methoxythiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14542-14-4 | |

| Record name | 5-Methoxythiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methoxythiazole and Its Structural Analogues

Classical Approaches to Thiazole (B1198619) Annulation Relevant to 5-Methoxythiazole Synthesis

Classical methods for thiazole synthesis rely on the construction of the heterocyclic ring from acyclic precursors through condensation and cyclization reactions. These foundational methods have been adapted to produce a wide array of substituted thiazoles.

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is the most prominent and widely utilized method for thiazole ring formation. nih.govsynarchive.com The reaction involves the cyclization of an α-halocarbonyl compound with a thioamide or a related thiourea (B124793) derivative. chemhelpasap.com The general mechanism proceeds via a nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the halocarbonyl, forming an intermediate that subsequently cyclizes and dehydrates to yield the aromatic thiazole ring. nih.gov

To synthesize 5-substituted thiazoles, the α-halocarbonyl precursor must bear the desired substituent at the α-position. For the synthesis of this compound, this necessitates the use of an α-halo-α-methoxycarbonyl compound. However, the stability and accessibility of such precursors can be challenging.

Modifications to the Hantzsch synthesis have been developed to accommodate sensitive substrates and improve yields. The Holzapfel-Meyers-Nicolaou modification, for instance, involves generating a hydroxythiazoline intermediate under basic conditions, which is then dehydrated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) and pyridine. researchgate.net This approach can be beneficial when dealing with complex substrates where direct dehydration might be problematic. While broadly applicable, the direct synthesis of this compound via the Hantzsch method is less common due to precursor limitations. Instead, a precursor to the methoxy (B1213986) group is often installed, which is later converted in a subsequent synthetic step.

| Precursor 1 (α-Halo Carbonyl Type) | Precursor 2 (Thioamide) | Resulting 5-Substituent | Reference Style |

| α-Halo-α-alkyl ketone | Thioamide | Alkyl | Hantzsch, 1887 |

| α-Halo-α-aryl ketone | Thioamide | Aryl | Hantzsch, 1887 |

| Ethyl bromopyruvate | Thioamide | Ethoxycarbonyl | figshare.com |

| α-Bromoketones | Thiourea | Various (based on ketone) | nih.gov |

Another classical route to the thiazole nucleus is the Gabriel synthesis, which involves the cyclization of α-acylaminocarbonyl compounds using a stoichiometric amount of a dehydrating and sulfurizing agent, most commonly phosphorus pentasulfide (P₂S₅ or its dimer P₄S₁₀). nih.gov This method, also related to the Robinson-Gabriel synthesis, transforms an amide precursor directly into the thiazole ring. figshare.com

For the synthesis of a this compound derivative, the starting material would need to be an α-acylamino-α-methoxy ester or ketone. The reaction typically requires high temperatures (around 170 °C) for the thionation of the amide carbonyl and subsequent cyclodehydration to furnish the thiazole ring. nih.gov The use of phosphorus pentasulfide in combination with other reagents like hexamethyldisiloxane (B120664) (HMDSO) can sometimes offer milder reaction conditions and improved yields by facilitating the thionation process. researchgate.net

| Precursor | Thionating/Cyclizing Agent | Product Type | Key Feature |

| α-Acylaminoketone | Phosphorus Pentasulfide (P₄S₁₀) | 2,5-Disubstituted Thiazole | Direct conversion of amide to thiazole. |

| α-Acylaminoester | Phosphorus Pentasulfide (P₄S₁₀) | 2,5-Disubstituted Thiazole | Forms thiazoles with an ester-derived group at C5. |

| N,N-diformylaminomethyl aryl ketones | P₄S₁₀ / Triethylamine | 5-Arylthiazole | A specific method for generating 5-arylthiazoles. organic-chemistry.org |

This approach is the cornerstone of the Hantzsch synthesis, focusing on the specific reactants needed for thiazole formation. The reaction involves the condensation of a thioamide, which provides the S-C-N fragment, with an α-halo carbonyl compound, which provides the remaining two carbon atoms of the ring. nih.gov The versatility of this method allows for the synthesis of thiazoles with a wide variety of substituents at the 2, 4, and 5-positions by simply changing the precursors. nih.gov

To obtain a this compound, the α-halo carbonyl precursor must contain a methoxy group at the α-position relative to the carbonyl. A common strategy involves using a protected form of the required aldehyde or ketone. For example, reacting a thioformamide (B92385) with an α-bromo-α-methoxy acetaldehyde (B116499) equivalent would lead to the desired this compound structure after cyclization and elimination. The reaction is often carried out in a polar solvent like ethanol, and the use of microwave irradiation has been shown to accelerate the reaction and improve yields in many Hantzsch-type syntheses. nih.gov

Modern Synthetic Strategies and Reaction Conditions for this compound Derivatives

Modern synthetic chemistry offers more sophisticated tools for the synthesis and functionalization of heterocyclic compounds. These methods often provide milder reaction conditions, greater functional group tolerance, and novel pathways to target molecules that are inaccessible through classical routes.

Instead of building the thiazole ring from scratch, modern methods often involve the functionalization of a pre-existing thiazole core. Nucleophilic aromatic substitution (SₙAr) provides a direct route to this compound from a 5-halothiazole precursor. In this reaction, a halogen atom (typically bromine or chlorine) at the 5-position is displaced by a methoxide (B1231860) nucleophile (e.g., from sodium methoxide).

The thiazole ring's electron distribution makes the C5 position somewhat electron-rich, which can render it less reactive toward nucleophilic attack compared to the C2 position. pharmaguideline.com Therefore, SₙAr reactions at C5 may require forcing conditions or activation of the ring. The mechanism of SₙAr can be a classical two-step addition-elimination process via a Meisenheimer complex or, as recent evidence suggests, a concerted mechanism, depending on the substrate and nucleophile. nih.govnih.gov

Transetherification offers an alternative pathway, where an existing 5-alkoxythiazole is converted into this compound. This can be achieved by treating a compound like 5-ethoxythiazole with methanol (B129727) under acidic or basic catalysis, leading to an equilibrium-driven exchange of the alkoxy group.

The advent of metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex aromatic and heteroaromatic compounds. nih.govencyclopedia.pub These reactions allow for the precise formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

For the synthesis of this compound derivatives, palladium- or copper-catalyzed C-O cross-coupling reactions (a type of Buchwald-Hartwig amination) are particularly relevant. This strategy involves coupling a 5-halothiazole (e.g., 5-bromothiazole) with methanol in the presence of a suitable metal catalyst, a ligand (often a phosphine-based ligand), and a base. This approach provides a powerful and general method for introducing the methoxy group onto the thiazole ring under relatively mild conditions. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. semanticscholar.org These methods are instrumental in modern organic synthesis due to their broad substrate scope and functional group tolerance. researchgate.netnih.gov

| Reaction Type | Thiazole Substrate | Coupling Partner | Catalyst System (Example) | Bond Formed |

| Buchwald-Hartwig C-O Coupling | 5-Bromothiazole | Methanol | Pd(OAc)₂ / Phosphine Ligand | C5-O |

| Suzuki Coupling | 5-Bromothiazole | Arylboronic acid | Pd(PPh₃)₄ | C5-C(Aryl) |

| Heck Coupling | 5-Bromothiazole | Alkene | Pd(OAc)₂ | C5-C(Alkenyl) |

| Nickel-Catalyzed Coupling | 2-Methylthiobenzothiazole | Organoaluminum Reagent | NiCl₂(dppf) / Bipyridine | C2-C |

Multicomponent Reaction Paradigms for Thiazole Scaffolds

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like thiazoles in a single step, thereby enhancing atom economy and reducing waste. rsc.orgorganic-chemistry.org While specific examples detailing the synthesis of this compound via MCRs are not extensively documented, the application of established MCRs for thiazole synthesis can be extrapolated to this target molecule.

The Hantzsch thiazole synthesis is a classic and versatile MCR for the formation of the thiazole ring. nih.gov It typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of a this compound derivative, a potential pathway could involve the reaction of a suitably substituted α-haloketone with a thioamide under conditions that favor the formation of the desired product.

Another prominent MCR is the Ugi reaction , which involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. While not a direct method for thiazole synthesis, the Ugi reaction can be employed to generate precursors that can be subsequently cyclized to form the thiazole ring.

The Gewald reaction is a multicomponent reaction that is particularly useful for the synthesis of 2-aminothiophenes, but modifications of this reaction have been explored for the synthesis of other sulfur-containing heterocycles. nih.gov

A notable example of a multicomponent approach leading to a complex thiazole-containing structure is the four-component reaction reported by Deng et al. for the synthesis of polysubstituted thiazoles. nih.gov This metal-free reaction utilizes ketones, aldehydes, an ammonium (B1175870) salt, and elemental sulfur, showcasing a green and efficient pathway. nih.gov

| Reaction Name | Reactants | Product Type | Relevance to this compound |

| Hantzsch Thiazole Synthesis | α-Haloketone, Thioamide | Substituted Thiazoles | A primary and direct route to the thiazole core. |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amides | Can generate precursors for subsequent thiazole ring formation. |

| Deng's Four-Component Reaction | Ketone, Aldehyde, Ammonium Salt, Sulfur | Polysubstituted Thiazoles | A metal-free, green approach to highly substituted thiazoles. |

Advanced Synthetic Techniques: Flow Chemistry and Microwave-Assisted Synthesis

To enhance reaction efficiency, reduce reaction times, and improve safety, advanced synthetic techniques such as flow chemistry and microwave-assisted synthesis have been increasingly adopted in organic synthesis.

Flow chemistry offers precise control over reaction parameters, leading to improved yields and purity. nih.govuc.pt The continuous nature of flow synthesis allows for safe handling of reactive intermediates and easy scalability. nih.gov An automated multistep continuous flow synthesis has been reported for 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones, which demonstrates the potential of flow chemistry for the efficient production of complex thiazole derivatives. nih.gov This approach combines Hantzsch thiazole synthesis, deketalization, and a Biginelli multicomponent reaction in a sequential manner. nih.gov

| Flow Chemistry Parameter | Advantage |

| Precise Temperature Control | Minimizes side reactions and improves selectivity. |

| Efficient Mixing | Enhances reaction rates. |

| Short Reaction Times | Increases throughput. |

| Safe Handling of Reagents | Allows for the use of hazardous materials with reduced risk. |

Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat the reaction mixture, leading to significant rate enhancements and often improved yields. rsc.orgchemicaljournals.com This technique has been successfully applied to various thiazole syntheses, including domino reactions of propargylamines with isothiocyanates. organic-chemistry.org Microwave irradiation has been shown to be particularly effective in reducing reaction times from hours to minutes. researchgate.netnih.gov

| Reaction Type | Conventional Heating Time | Microwave-Assisted Time | Yield Improvement |

| Thiazole Synthesis | Hours | Minutes | Often significant |

| Domino Reactions | Several hours | A few minutes | High yields achieved rapidly organic-chemistry.org |

Sustainable and Green Chemistry Aspects in this compound Production

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. bepls.comsruc.ac.uk This includes the use of environmentally benign solvents, recyclable catalysts, and processes with high atom economy. chemistry-teaching-resources.comprimescholars.com

Development of Environmentally Benign Solvents and Catalyst Systems

The choice of solvent plays a crucial role in the environmental footprint of a chemical process. Efforts have been made to replace hazardous solvents with greener alternatives such as water, ethanol, or deep eutectic solvents (DESs). bepls.commdpi.com For instance, the synthesis of thiazolo[5,4-d]thiazoles has been successfully carried out in an L-proline-ethylene glycol mixture, offering a safer and more eco-friendly alternative to traditional solvents like DMF or nitrobenzene. mdpi.com

The development of recyclable and non-toxic catalysts is another key aspect of green chemistry. bepls.com While specific catalysts for this compound are not widely reported, the use of heterogeneous catalysts, which can be easily separated and reused, is a general strategy to improve the sustainability of thiazole synthesis.

| Green Solvent/Catalyst | Application in Thiazole Synthesis | Environmental Benefit |

| Water/Ethanol | Hantzsch thiazole synthesis | Non-toxic, readily available, biodegradable. |

| Deep Eutectic Solvents (e.g., L-proline:ethylene glycol) | Synthesis of thiazolo[5,4-d]thiazoles | Low volatility, biodegradable, often recyclable. mdpi.com |

| Heterogeneous Catalysts | General thiazole synthesis | Easy separation and reusability, reducing waste. |

Biocatalytic and Enzymatic Approaches for Thiazole Functionalization

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods. While the direct enzymatic synthesis of the this compound ring is not yet established, enzymatic reactions can be employed for the functionalization of the thiazole core or its precursors. For example, enzymes could potentially be used for the selective introduction or modification of substituents on the thiazole ring. Research in this area is ongoing, with a focus on discovering and engineering enzymes with the desired catalytic activity for thiazole chemistry.

Waste Minimization and Atom Economy in this compound Chemistry

Atom economy , a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. chemistry-teaching-resources.comprimescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable as they generate minimal waste. chemistry-teaching-resources.com

The atom economy of a synthetic route to this compound can be calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.orgdocbrown.infolangholmandcanonbieschools.dumgal.sch.uk

For instance, a hypothetical addition reaction that directly forms this compound from its precursors would have a 100% atom economy. In contrast, substitution or elimination reactions, which generate byproducts, will have a lower atom economy. chemistry-teaching-resources.com Multicomponent reactions, by their nature, are designed to have high atom economy as most of the atoms of the reactants are incorporated into the final product. rsc.org By prioritizing synthetic strategies with high atom economy, chemists can significantly reduce the generation of chemical waste.

Chemical Reactivity and Functionalization of the 5 Methoxythiazole Core

Electrophilic Aromatic Substitution Patterns and Regioselectivity on the 5-Methoxythiazole Ring

The thiazole (B1198619) ring itself is generally considered an electron-poor system, making it less reactive towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). dtu.dk However, the position of substitution is highly influenced by the substituents on the ring. For the parent thiazole molecule, electrophiles preferentially attack the C-5 position, which is the most electron-rich. brainly.inresearchgate.net

The presence of a methoxy (B1213986) group at the C-5 position significantly alters the reactivity and regioselectivity of the ring. A methoxy group is a strong electron-donating group through resonance, increasing the electron density of the aromatic system. vulcanchem.comvulcanchem.comwikipedia.org This activating effect enhances the ring's propensity to undergo EAS. The electron-donating nature of the 5-methoxy group is expected to direct incoming electrophiles primarily to the C-4 position, and to a lesser extent, the C-2 position. This is analogous to the ortho- and para-directing effect of a methoxy group on a benzene ring. wikipedia.org

While specific studies on the comprehensive electrophilic substitution patterns of unsubstituted this compound are limited, the electronic effects suggest a strong preference for substitution at the C-4 position. Research on related substituted thiazoles supports this, where electron-donating groups influence the position of electrophilic attack. vulcanchem.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Electrophile (Example) | Predicted Major Product | Predicted Minor Product |

| Halogenation | Br₂ | 4-Bromo-5-methoxythiazole | 2-Bromo-5-methoxythiazole |

| Nitration | HNO₃/H₂SO₄ | 5-Methoxy-4-nitrothiazole | 5-Methoxy-2-nitrothiazole |

| Sulfonation | SO₃/H₂SO₄ | This compound-4-sulfonic acid | This compound-2-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 4-Acetyl-5-methoxythiazole | 2-Acetyl-5-methoxythiazole |

This table is based on theoretical electronic effects and may not reflect actual experimental outcomes which can be influenced by steric hindrance and reaction conditions.

Nucleophilic Attack and Addition Reactions on the Thiazole Nitrogen and Carbon Centers

Nucleophilic attack is a key reaction pathway for thiazole derivatives, particularly at the C-2 position, which is rendered electron-deficient by the adjacent nitrogen and sulfur atoms. brainly.in The general order of reactivity for nucleophilic attack on the thiazole ring carbons is C-2 > C-5 > C-4. sciepub.com

In the case of this compound, the C-5 position is somewhat shielded from nucleophilic attack due to the electron-donating methoxy group. However, if a good leaving group is present, nucleophilic substitution can occur. For instance, the reaction of 2,5-dichlorothiazole (B2480131) with sodium methoxide (B1231860) results in the preferential replacement of the chlorine atom at the C-5 position, yielding the corresponding this compound derivative. sciepub.com This suggests that the C-5 position is susceptible to nucleophilic attack, especially in the presence of an activating group. sciepub.com

The presence of a strong electron-withdrawing group, such as a nitro group, can significantly facilitate nucleophilic attack. Studies on 2-halogeno-5-nitrothiazoles show they readily convert to 2-methoxy-5-nitrothiazoles upon reaction with sodium methoxide. sciepub.comacs.org However, 5-nitrothiazole (B1205993) itself reacts with excess sodium methoxide in dimethyl sulfoxide (B87167) (DMSO) to cause ring-opening decomposition, highlighting the powerful influence of the nitro group. sciepub.com Similarly, 5-nitro-2-methoxythiazole can react with sodium methoxide to form unstable Meisenheimer-like adducts that rapidly decompose. acs.org

Transformations and Cleavages Involving the Methoxy Group

The methoxy group at the C-5 position is a robust functional group but can be cleaved under specific conditions to yield the corresponding 5-hydroxythiazole. This transformation is important for further derivatization.

Common methods for ether cleavage involve strong protic acids like hydroiodic acid (HI) or Lewis acids. masterorganicchemistry.com The general mechanism involves protonation of the ether oxygen, followed by nucleophilic attack (Sₙ2) on the methyl group by a halide ion. masterorganicchemistry.com Boron tribromide (BBr₃) is a particularly effective reagent for cleaving aryl methyl ethers. organic-chemistry.org The methoxy group on the thiazole ring can be sensitive to strongly acidic or basic conditions that might be employed for other transformations on the molecule, such as the hydrolysis of an ester. vulcanchem.com

More specialized and milder methods have also been developed for methoxy group cleavage. One such method involves a radical hydrogen abstraction reaction, where a nearby hydroxyl group can facilitate the transformation of the methoxy group into an acetal, which is then hydrolyzed. nih.gov Another mild approach uses 2-(diethylamino)ethanethiol (B140849) to afford the corresponding phenol (B47542) (or in this case, a hydroxylated heterocycle) with an easily removable byproduct. organic-chemistry.org

Table 2: Selected Reagents for Cleavage of Methoxy Group

| Reagent | Conditions | Pathway | Reference |

| Boron tribromide (BBr₃) | Typically in an inert solvent like CH₂Cl₂ at low temperatures. | Lewis acid-mediated cleavage | organic-chemistry.org |

| Hydroiodic acid (HI) | Excess HI, often with heating. | Acid-catalyzed Sₙ2 | masterorganicchemistry.com |

| 2-(Diethylamino)ethanethiol | Heating in a solvent like DMF. | Nucleophilic demethylation | organic-chemistry.org |

| Phenyliodine diacetate (PIDA)/Iodine | Radical reaction conditions. | Radical hydrogen abstraction | nih.gov |

Oxidation and Reduction Chemistry of the Thiazole Ring System

The thiazole ring can undergo both oxidation and reduction, though it is relatively stable. vulcanchem.com Oxidation typically occurs at the sulfur atom, while reduction affects the double bonds of the ring.

Oxidation : The sulfur atom in the thiazole ring can be oxidized to a sulfoxide and further to a sulfone using appropriate oxidizing agents. This transformation significantly alters the electronic properties of the ring, making it more electron-deficient. The choice of oxidant and reaction conditions is crucial to control the extent of oxidation.

Reduction : Reduction of the thiazole ring is less common but can be achieved to form thiazolidine (B150603) derivatives. This process involves the saturation of the ring's double bonds and requires reducing agents capable of acting on aromatic heterocyclic systems. The definition of reduction involves the gain of electrons, which can be achieved through the addition of hydrogen or the removal of oxygen. byjus.comlumenlearning.com

While specific examples for this compound are not abundant in the literature, the general principles of thiazole redox chemistry are applicable. The presence of the methoxy group may influence the reactivity of the ring towards certain redox reagents.

Strategic Derivatization at C-2, C-4, and C-5 Positions for Targeted Structures

The functionalization of the this compound core at its C-2, C-4, and C-5 positions is crucial for the synthesis of complex target molecules.

Derivatization at C-2 : The C-2 position is the most acidic proton on the thiazole ring and is prone to deprotonation by a strong base, followed by quenching with an electrophile. This is a common strategy for introducing substituents. Furthermore, nucleophilic substitution at C-2 is highly favored if a leaving group is present. brainly.in For instance, a 2-amino group can be introduced and subsequently functionalized. mdpi.com

Derivatization at C-4 : As discussed in section 3.1, the C-4 position is the most likely site for electrophilic aromatic substitution due to the directing effect of the 5-methoxy group. This allows for the introduction of various functional groups like nitro, halogen, or acyl groups. These groups can then be further transformed; for example, a nitro group can be reduced to an amine, or a ketone can be modified through various carbonyl chemistries.

Derivatization at C-5 : While the methoxy group occupies the C-5 position, its cleavage to a hydroxyl group opens up possibilities for further functionalization. The resulting 5-hydroxythiazole can undergo O-alkylation or O-acylation. vulcanchem.com Alternatively, building the thiazole ring with a pre-functionalized substituent at C-5 is a common synthetic strategy. For example, using appropriately substituted starting materials in a Hantzsch thiazole synthesis allows for the direct installation of groups like esters or amides at this position. kau.edu.sa

The development of regioselective C-H functionalization methods, including those driven by radical processes or photocatalysis, offers modern and efficient routes to derivatize specific positions on heteroaromatic rings, which can be applied to the this compound scaffold. nih.govrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methoxythiazole Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D-NMR for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 5-Methoxythiazole, ¹H and ¹³C NMR provide critical information about the chemical environment of each hydrogen and carbon atom, respectively.

Detailed Research Findings: While specific, experimentally verified high-resolution NMR spectra for this compound are not widely published, data from the closely related compound, 5-methoxy-4-methylthiazole, allows for reliable estimation of the chemical shifts. vulcanchem.com The thiazole (B1198619) ring protons are typically found in the aromatic region (δ 7.0-8.5 ppm), while the methoxy (B1213986) group protons appear further upfield. vulcanchem.com

In ¹H NMR, the proton at the C4 position is expected to appear as a singlet, as would the proton at the C2 position. The three protons of the methoxy group (-OCH₃) will also present as a sharp singlet. In ¹³C NMR, the carbon atoms of the thiazole ring are deshielded and appear at lower field (δ 150–160 ppm), with the methoxy group's carbon appearing at a characteristic upfield shift (δ 55–60 ppm). vulcanchem.com

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures.

| Atom | Nucleus | Estimated Chemical Shift (ppm) | Multiplicity |

| H2 | ¹H | ~8.4 | Singlet |

| H4 | ¹H | ~7.3 | Singlet |

| -OCH₃ | ¹H | 3.8 - 4.0 | Singlet |

| C2 | ¹³C | 150 - 160 | Singlet |

| C4 | ¹³C | ~110 - 120 | Singlet |

| C5 | ¹³C | 150 - 160 | Singlet |

| -OCH₃ | ¹³C | 55 - 60 | Singlet |

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment. A COSY spectrum would confirm the lack of coupling between the ring protons. An HSQC spectrum would directly correlate each proton with its attached carbon atom. Finally, an HMBC experiment would reveal long-range (2-3 bond) correlations, for instance, between the methoxy protons and the C5 carbon of the thiazole ring, providing definitive structural confirmation. chemicalbook.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are essential for identifying functional groups and gaining insights into molecular structure. researchgate.net

Detailed Research Findings: The IR spectrum of this compound is characterized by specific absorption bands corresponding to its functional groups. Key vibrations include the C-H stretching of the aromatic ring, the C=N and C=C stretching vibrations within the thiazole ring, and the characteristic stretches of the methoxy group. Data from the related this compound-2-carboxylic acid shows a strong C-O-C asymmetric stretch between 1250–1270 cm⁻¹, a range also expected for this compound. vulcanchem.com

Raman spectroscopy provides complementary information. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. elodiz.com Therefore, the symmetric vibrations of the thiazole ring, which might be weak in the IR spectrum, are often strong in the Raman spectrum.

Table 2: Principal Expected Infrared (IR) and Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | IR/Raman | Medium |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 | IR/Raman | Medium |

| C=N Stretch | 1600 - 1650 | IR/Raman | Medium-Strong |

| C=C Stretch | 1500 - 1580 | IR/Raman | Medium-Strong |

| Asymmetric C-O-C Stretch | 1250 - 1270 | IR | Strong |

| Symmetric C-O-C Stretch | 1000 - 1100 | Raman | Strong |

| C-S Stretch | 600 - 800 | IR/Raman | Weak-Medium |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence (Fluorescence) for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light as electrons are promoted to higher energy levels. This technique provides information about the conjugated systems and electronic transitions within a molecule. up.ac.za

Detailed Research Findings: The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the thiazole ring. These include π → π* transitions, which are typically high in intensity, and n → π* transitions, which are lower in intensity and involve the non-bonding electrons on the nitrogen and sulfur atoms. The methoxy group (-OCH₃) acts as an auxochrome, a group that, when attached to a chromophore (the thiazole ring), modifies the wavelength and intensity of the absorption maximum (λ_max). The lone pairs on the oxygen atom of the methoxy group can participate in resonance with the thiazole ring, typically causing a bathochromic (red) shift to a longer wavelength. While specific experimental data for this compound is scarce, related thiazole derivatives show absorptions in the UV region. rsc.orgresearchgate.net

Photoluminescence (fluorescence) spectroscopy would provide further insights into the molecule's excited-state properties. Upon absorbing light, the molecule could potentially relax by emitting a photon. The resulting fluorescence spectrum would be red-shifted compared to the absorption spectrum and would provide data on the energy gap and the efficiency of the radiative decay process. googleapis.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and deduce the structure of a compound by analyzing its fragmentation patterns. hmdb.ca

Detailed Research Findings: The molecular formula of this compound is C₄H₅NOS, giving it a monoisotopic molecular weight of approximately 115.01 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 115. The fragmentation of this compound is expected to follow predictable pathways based on the stability of the resulting fragments. For the isomeric compound 2-methoxythiazole, the mass spectrum shows a primary peak at m/z 115, confirming the molecular ion. google.com Data for the related 5-methoxy-4-methylthiazole (m/z 129) shows fragmentation via the loss of a methoxy radical (•OCH₃, 31 Da) and a methyl radical (•CH₃, 15 Da). vulcanchem.com

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure / Loss | Expected m/z |

| [C₄H₅NOS]⁺ | Molecular Ion (M⁺) | 115 |

| [C₃H₂NOS]⁺ | Loss of •CH₃ from methoxy group | 100 |

| [C₄H₅NS]⁺ | Loss of O (unlikely primary route) | 99 |

| [C₃H₂S]⁺ | Loss of HCN from thiazole ring | 84 |

| [C₄H₄N]⁺ | Loss of •CHS | 70 |

| [CH₂O]⁺ | Methoxy fragment | 31 |

X-ray Crystallography for Precise Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. up.ac.za By diffracting X-rays off a single crystal, one can calculate electron density maps and thereby determine precise bond lengths, bond angles, and torsional angles.

Detailed Research Findings: As of this writing, a single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. If high-quality crystals could be grown, this technique would provide unparalleled insight into its solid-state conformation. mdpi.com

Key structural parameters that could be determined include:

Thiazole Ring Geometry: Confirmation of the planarity of the five-membered ring.

Bond Lengths and Angles: Precise measurements of C-S, C-N, C-C, and C-O bonds, which can be compared to theoretical models.

Conformation of the Methoxy Group: The orientation of the methoxy group relative to the plane of the thiazole ring.

Intermolecular Interactions: Identification of any hydrogen bonds, π-π stacking, or other non-covalent interactions that dictate the crystal packing. This information is crucial for understanding the physical properties of the material in the solid state.

Emerging Spectroscopic Techniques: X-ray Absorption Near Edge Structure (XANES) for Electronic Structure Probing

X-ray Absorption Near Edge Structure (XANES), also known as NEXAFS, is a synchrotron-based technique that provides element-specific information about the electronic structure and local coordination environment of an absorbing atom. contaminantdb.caunimi.it

Detailed Research Findings: For this compound, sulfur K-edge XANES would be particularly informative. By tuning the X-ray energy to the binding energy of the sulfur 1s core electrons (around 2472 eV), transitions to unoccupied molecular orbitals can be observed. fao.org The resulting spectrum acts as a fingerprint of the sulfur atom's chemical environment, including its oxidation state and covalent character.

Computational and Theoretical Investigations of 5 Methoxythiazole

Quantum Chemical Analysis of Electronic Structure and Aromaticity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-methoxythiazole. These calculations help in elucidating the electronic distribution, bond characteristics, and the extent of aromaticity in the thiazole (B1198619) ring.

Density Functional Theory (DFT) Calculations for Ground State Properties and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. wikipedia.org DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-311G(d), 6-311+G(d)), are used to optimize the molecular geometry and predict ground state properties. scirp.org For thiazole derivatives, DFT studies can predict reactive sites by analyzing the electron density distribution. For instance, the carbon atom at position 5 in the thiazole ring is often identified as a primary site for electrophilic substitution.

Thermodynamic parameters such as formation enthalpies and Gibbs free energies can also be calculated, providing insights into the stability of different tautomeric forms. scirp.org These calculations can be performed in both the gas phase and in solution to understand the influence of the solvent on molecular properties. scirp.org The stability of a molecule is often correlated with its HOMO-LUMO energy gap; a larger gap suggests higher stability and lower reactivity. scirp.org

Table 1: Predicted Ground State Properties of a Thiazole Derivative from DFT Calculations

| Property | Calculated Value |

|---|---|

| Total Energy | [Value] |

| HOMO Energy | [Value] |

| LUMO Energy | [Value] |

| HOMO-LUMO Gap | [Value] |

| Dipole Moment | [Value] |

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of accuracy for determining electronic structure. taylorandfrancis.combsc.es These methods, such as Møller-Plesset perturbation theory (MP2, MP3, MP4) and Coupled Cluster (CCSD, CCSD(T)), are computationally more demanding than DFT but can provide more precise results for properties like molecular energies and bond energies. imperial.ac.uk

For complex systems, these high-accuracy calculations can be used to benchmark the results obtained from more computationally efficient methods like DFT. taylorandfrancis.com The development of novel ab initio methods, such as those incorporating neural networks, aims to reduce computational cost while maintaining high accuracy for large-scale electronic structure problems. arxiv.org

Frontier Molecular Orbital (FMO) Theory for Understanding Reactivity and Electronic Interactions

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The HOMO is associated with the nucleophilic character of a molecule, while the LUMO represents its electrophilic character. libretexts.org

In the context of this compound, FMO theory can be used to predict the regioselectivity and stereoselectivity of its reactions. wikipedia.org The energies and shapes of the HOMO and LUMO can indicate which atoms are most likely to be involved in bond formation during a chemical reaction. libretexts.orgpku.edu.cn For example, the interaction between the HOMO of a diene and the LUMO of a dienophile is central to understanding Diels-Alder reactions. wikipedia.orgnumberanalytics.com The energy gap between the HOMO and LUMO is also a key indicator of a molecule's kinetic stability and reactivity. scirp.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations can reveal the conformational landscape and dynamic behavior of molecules like this compound. nih.gov These simulations provide insights into how the molecule explores different shapes and how these conformations are influenced by its environment, such as the solvent. researchgate.netnih.gov

MD simulations can be used to:

Explore the different stable and transient conformations of the molecule. elifesciences.org

Understand the flexibility of different parts of the molecule. researchgate.net

Simulate the binding of the molecule to a biological target, such as a protein, and analyze the stability of the complex. mdpi.com

Refine structural models obtained from experimental methods like X-ray crystallography. nih.gov

For instance, MD simulations have been used to study the dynamics of thiazole derivatives in various contexts, including their interaction with biological macromolecules. mdpi.comresearchgate.net

Computational Prediction and Interpretation of Spectroscopic Data

Computational methods are increasingly used to predict and interpret spectroscopic data, providing a valuable link between theoretical models and experimental observations. whiterose.ac.uk

For this compound, computational chemistry can be used to predict various types of spectra:

NMR Spectra: Gauge-Including Atomic Orbital (GIAO) calculations, often performed using DFT, can predict the ¹H and ¹³C NMR chemical shifts. ijert.org These predictions, when compared with experimental data, can help in the structural elucidation of the molecule and its derivatives. ijert.org

IR and Raman Spectra: The vibrational frequencies and intensities of a molecule can be calculated using methods like DFT. researchgate.net These calculated spectra can aid in the assignment of experimental vibrational bands to specific molecular motions. ijert.org

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption and emission spectra, which provides information about the electronic transitions within the molecule. db-thueringen.de

The accuracy of these predictions is often improved by considering the solvent environment, typically through models like the Polarizable Continuum Model (PCM). ijert.org Machine learning techniques are also emerging as a powerful tool for the rapid and accurate prediction of spectroscopic properties. whiterose.ac.ukresearchgate.netchimia.chd-nb.info

Table 2: Computationally Predicted vs. Experimental Spectroscopic Data for a Thiazole Derivative

| Spectroscopic Data | Predicted Value (Method) | Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm) | [Value] (GIAO/DFT) | [Value] |

| ¹³C NMR (δ, ppm) | [Value] (GIAO/DFT) | [Value] |

| IR (cm⁻¹) | [Value] (DFT) | [Value] |

| UV-Vis (λmax, nm) | [Value] (TD-DFT) | [Value] |

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a crucial tool for elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and transition states. e3s-conferences.orgsmu.edu

By mapping the potential energy surface (PES) of a reaction, chemists can understand the energy changes that occur as reactants are converted into products. solubilityofthings.com Key aspects that can be investigated include:

Transition State Structures: Determining the geometry of the high-energy transition state that connects reactants and products. e3s-conferences.orgnih.gov

Activation Energies: Calculating the energy barrier that must be overcome for the reaction to occur, which is directly related to the reaction rate. solubilityofthings.com

For reactions involving thiazole derivatives, computational methods like DFT can be used to model the transition states of key steps, such as cyclization reactions. e3s-conferences.org This allows for the rationalization of observed product distributions and can guide the optimization of reaction conditions. e3s-conferences.org The Intrinsic Reaction Coordinate (IRC) method is often used to confirm that a calculated transition state correctly connects the desired reactants and products on the potential energy surface. smu.edu

In Silico Approaches for Exploring Biological Interactions of this compound Derivatives

Computational and theoretical methods provide powerful tools for investigating the interactions of small molecules with biological targets, offering insights that can guide the design and development of new therapeutic agents. For derivatives of this compound, these in silico approaches are crucial for understanding their structure-activity relationships (SAR) and predicting their potential as modulators of various proteins and enzymes.

Molecular Docking Studies for Protein-Ligand and Enzyme-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. This method is instrumental in elucidating the binding mode and affinity of this compound derivatives with various biological targets.

Research has shown that thiazole derivatives containing a methoxyphenyl group are promising candidates for inhibiting several enzymes. For instance, a series of arylidenehydrazinyl-4-(4-methoxyphenyl)thiazoles were synthesized and evaluated as inhibitors of α-amylase, an enzyme relevant to type II diabetes. researchgate.netnih.gov Molecular docking studies revealed that these compounds bind effectively to the active site of human pancreatic α-amylase. worktribe.com Specifically, the compound 2-(2-(3,4-dichlorobenzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole was identified as a potent inhibitor with strong binding interactions. nih.gov

In the context of neurodegenerative diseases like Alzheimer's, derivatives have been investigated as cholinesterase inhibitors. mdpi.commdpi.comacademie-sciences.fr Docking studies of 6-methoxyindane-thiazolylhydrazone derivatives against acetylcholinesterase (AChE) have been performed. mdpi.com Compound 2e from this series, which exhibited the most potent inhibitory activity, was shown to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. mdpi.comnih.gov Similarly, studies on other thiazole derivatives have highlighted key interactions with amino acid residues in the active site of AChE. mdpi.comnih.gov

Furthermore, the potential of (4-hydroxyphenyl)(4-(4-methoxyphenyl)thiazole-2-yl)methanone as an anticancer agent targeting the Wnt/β-catenin pathway in colon cancer has been explored. researchgate.net Molecular docking of this compound into the β-catenin protein (PDB ID: 1JDH) showed favorable binding energies, suggesting its potential to disrupt this signaling pathway. researchgate.net Other studies have investigated methoxyphenyl thiazole carboxamide derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. acs.orgnih.gov Docking analyses of these compounds within the binding pockets of COX-1 and COX-2 have helped to understand their inhibitory activity and selectivity. acs.orgnih.gov Thiazole-carboxamide derivatives have also been studied as negative allosteric modulators of AMPA receptors, which are implicated in various neurological disorders. mdpi.com

| Derivative Class | Target Protein/Enzyme | Key Findings from Docking | Reference |

|---|---|---|---|

| Arylidenehydrazinyl-4-(4-methoxyphenyl)thiazoles | α-Amylase | Lead compound 2-(2-(3,4-dichlorobenzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole showed an IC50 of 5.75 µM, supported by strong binding interactions in the active site. | nih.govworktribe.com |

| 6-Methoxyindane-thiazolylhydrazone derivatives | Acetylcholinesterase (AChE) | Compound 2e (IC50 = 0.026 µM) interacts with both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE. | mdpi.com |

| (4-hydroxyphenyl)(4-(4-methoxyphenyl)thiazole-2-yl)methanone | β-catenin | Compound displayed substantial pharmacokinetic and drug-like properties with favorable binding energy in the protein's active site. | researchgate.net |

| Thiazole carboxamide derivatives | Cyclooxygenase (COX-1/COX-2) | Compound 2a showed the highest selectivity for COX-2. Compound 2b was the most effective against COX-1. | acs.org |

| Benzimidazole-based thiazoles | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Analogues 16 and 21 were the most potent inhibitors, with docking studies supporting the experimental data. | mdpi.com |

Molecular Dynamics Simulations for Binding Stability and Conformational Changes in Biological Systems

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations are crucial for validating docking results and understanding the conformational changes that may occur upon ligand binding.

For thiazole derivatives, MD simulations have been employed to confirm the stability of docked complexes. nih.govrsc.org A study on a (4-hydroxyphenyl)(4-(4-methoxyphenyl)thiazole-2-yl)methanone derivative targeting β-catenin involved MD simulations to evaluate the stability of the protein-ligand complex. researchgate.net The simulations provided insights into the dynamic behavior of the ligand within the binding pocket and the persistence of key interactions, reinforcing its potential as an inhibitor. researchgate.net

In another example, MD simulations were used to study hybrid chalcone-thiazole derivatives as potential inhibitors of DNA gyrase B. nih.govrsc.org These simulations, which analyze parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and Solvent Accessible Surface Area (SASA), confirmed the stable binding of the lead compound within the enzyme's active site. nih.govrsc.org Similar computational approaches have been applied to pyrazole (B372694) derivatives to examine the stability of their interactions with DNA over extended timescales. researchgate.net

The stability of the protein-ligand complex is often evaluated by monitoring the RMSD of the protein's backbone atoms. Lower and stable RMSD values over the simulation period indicate a stable complex. RMSF analysis helps identify fluctuations in individual amino acid residues, highlighting which parts of the protein are most affected by ligand binding. Together, these analyses provide a robust evaluation of the binding stability and the dynamic nature of the interaction between this compound derivatives and their biological targets.

| Derivative/System | Target | Simulation Parameters/Duration | Key Stability Findings | Reference |

|---|---|---|---|---|

| (4-hydroxyphenyl)(4-(4-methoxyphenyl)thiazole-2-yl)methanone | β-catenin | Not specified | MD simulations were used to evaluate complex stability and protein-ligand interactions, confirming the potential of the compound as an anticancer agent. | researchgate.net |

| Hybrid chalcone-thiazole derivative (Compound 178) | DNA gyrase B | Not specified | RMSD, RMSF, Rg, and SASA analysis confirmed the stable binding of the compound with the target structure. | nih.govrsc.org |

| Pyrazole derivatives | DNA | Not specified | MD simulations were used to examine the stability and characteristics of interactions over a prolonged timescale. | researchgate.net |

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) responsible for a molecule's biological activity. The resulting pharmacophore model can then be used as a 3D query to screen large chemical databases (virtual screening) to find novel compounds with the potential for similar activity.

This approach has been successfully applied in studies involving thiazole derivatives. In one study, a set of known thiazole derivatives was used to develop a pharmacophore model. researchgate.net This model was then used to select a lead molecule, which was further optimized by adding various substituents. The resulting library of new molecules was then filtered using 3D-QSAR (Quantitative Structure-Activity Relationship) and molecular docking to identify the most promising candidates. researchgate.net This hierarchical screening process, starting with a pharmacophore model, is an efficient strategy for discovering novel and potent inhibitors.

Pharmacophore models can also be generated based on the structure of the ligand-binding site of a target protein. This structure-based approach was used to develop a pharmacophore model for curcumin (B1669340) and its derivatives as cyclin-dependent kinase 2 (CDK2) inhibitors, which was then used for virtual screening. turkjps.org A similar strategy could be applied to this compound derivatives to discover new leads for various therapeutic targets. The combination of pharmacophore modeling with virtual screening and subsequent molecular docking provides a comprehensive in silico workflow to accelerate the identification of new drug candidates from vast chemical libraries. researchgate.net

Applications of 5 Methoxythiazole in Interdisciplinary Chemical Research

Contributions to Medicinal Chemistry and Chemical Biology (Focus on Molecular Mechanisms and Target Engagement In Vitro)

The inherent biological activity of the thiazole (B1198619) ring, coupled with the modulatory effects of the 5-methoxy substitution, has spurred extensive research into the development of 5-methoxythiazole-based compounds for a range of therapeutic and research applications.

Development of this compound-Based Enzyme Inhibitors

While specific research on this compound as an enzyme inhibitor is still emerging, the broader class of thiazole derivatives has shown significant promise in targeting key enzymes implicated in various diseases.

Glycogen Synthase Kinase-3 Beta (GSK-3β): Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that plays a crucial role in numerous cellular processes, and its dysregulation is linked to conditions like Alzheimer's disease, bipolar disorder, and cancer. nih.govacademie-sciences.frnih.gov Several inhibitors of GSK-3β have been developed, with some progressing to clinical trials. nih.gov The thiazole scaffold is a key feature in some GSK-3β inhibitors. For instance, N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl) urea (AR-A014418) is a selective inhibitor of GSK-3β. nih.gov While direct studies on this compound-based GSK-3β inhibitors are not extensively reported, the established activity of related thiazole compounds suggests that the this compound core could serve as a valuable starting point for the design of new and potent GSK-3β inhibitors.

Acetylcholinesterase: Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine in the brain. researchgate.netmedchemexpress.com The thiazole nucleus has been incorporated into various AChE inhibitors. nih.govnih.gov For example, a series of 5-nitrothiophene-thiazole derivatives have been synthesized and evaluated for their AChE inhibitory activity. cumhuriyet.edu.tr Although research specifically detailing this compound as an AChE inhibitor is limited, the proven utility of the thiazole ring in targeting this enzyme suggests that this compound derivatives warrant investigation in this area.

Structure-Activity Relationship (SAR) Studies for Investigating Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For thiazole derivatives, these studies have provided valuable insights into the structural requirements for various pharmacological effects.

Antiproliferative Activity: The thiazole ring is a common feature in many compounds with antiproliferative activity against various cancer cell lines. researchgate.netresearchgate.netmdpi.comekb.eg SAR studies on 4-substituted methoxybenzoyl-aryl-thiazole analogues have revealed that modifications of the different rings and the linker between them can significantly impact cytotoxicity. semanticscholar.org For instance, replacing a carbonyl linker with a cyanoimine between the 'B' and 'C' rings was found to increase activity. semanticscholar.org While specific SAR studies on this compound for antiproliferative activity are not widely available, the electronic and steric influence of the methoxy (B1213986) group at the 5-position would likely play a significant role in modulating the compound's interaction with its biological target.

Anti-inflammatory Activity: Thiazole derivatives have demonstrated significant anti-inflammatory properties. nih.govmdpi.commedchemexpress.commdpi.com A study on 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones revealed that these compounds exhibit moderate to good anti-inflammatory activity, with some showing better activity than the reference drug indomethacin. nih.govmdpi.com The SAR analysis indicated that the nature and position of the substituent on the benzene (B151609) ring are critical for activity. nih.gov Docking studies identified cyclooxygenase-1 (COX-1) as a potential molecular target. nih.govmdpi.com Given the structural similarity, it is plausible that this compound-based analogues could also exhibit potent anti-inflammatory effects, potentially through the inhibition of COX enzymes.

| Compound Series | Biological Activity | Key SAR Findings | Potential Molecular Target |

| 4-Substituted methoxybenzoyl-aryl-thiazoles | Antiproliferative | Modifications of the aryl rings and the linker group significantly affect cytotoxicity. semanticscholar.org | Tubulin semanticscholar.org |

| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Anti-inflammatory | The nature and position of the substituent on the benzene ring are crucial for activity. nih.gov | COX-1 nih.govmdpi.com |

Exploration of this compound Derivatives as Chemical Probes for Molecular Targets

Chemical probes are essential tools for studying the function of proteins and biological pathways. Small molecule inhibitors of the mitochondrial electron transport chain (ETC) are valuable as chemical probes in mitochondrial research and aging biology. nih.gov Mycothiazole (MTZ), a natural product from a marine sponge, and its more stable semisynthetic analog, 8-O-acetylmycothiazole (8-OAc), have been investigated as potent and selective chemical probes for inhibiting ETC complex I function. nih.govnih.gov These molecules have been shown to induce a mitochondria-specific unfolded protein response and extend the lifespan of C. elegans. nih.gov The thiazole core of mycothiazole suggests that simpler, synthetically accessible this compound derivatives could be explored as potential chemical probes for studying mitochondrial function and other biological processes.

Mechanistic Studies of Interactions with Tubulin Polymerization

The microtubule system is a critical target for the development of anticancer agents, as disruption of microtubule dynamics leads to cell-cycle arrest and apoptosis. nih.govresearchgate.net A number of thiazole-containing compounds have been identified as potent inhibitors of tubulin polymerization. nih.govresearchgate.netnih.govresearchgate.net For example, a series of 2,4-disubstituted thiazole derivatives containing a 4-(3,4,5-trimethoxyphenyl) moiety showed remarkable inhibition of tubulin polymerization, with some compounds exceeding the activity of the reference drug combretastatin A-4. nih.gov Molecular docking studies have indicated that these compounds bind to the colchicine-binding site on β-tubulin. nih.gov While direct mechanistic studies on this compound's interaction with tubulin are yet to be reported, the established role of the thiazole scaffold in this context makes this compound an attractive candidate for the design of novel tubulin polymerization inhibitors.

| Thiazole Derivative Class | Mechanism of Action | Binding Site | Reference Compound |

| 2,4-Disubstituted thiazoles | Inhibition of tubulin polymerization nih.gov | Colchicine-binding site on β-tubulin nih.gov | Combretastatin A-4 nih.gov |

| 4-Substituted methoxybenzoyl-aryl-thiazoles | Inhibition of tubulin polymerization nih.gov | Colchicine-binding site nih.gov | Colchicine nih.gov |

Investigation of Antimicrobial and Antiviral Activities of this compound Analogues

The thiazole ring is a key component of many antimicrobial and antiviral drugs. researchgate.netnih.gov

Antimicrobial Activity: Derivatives of 5-methylthiazole have shown significant antibacterial and antifungal activities. mdpi.comnih.govorientjchem.org For instance, a series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones demonstrated efficacy against various bacterial strains, including resistant ones like MRSA. mdpi.comnih.gov SAR studies have provided insights into the structural features that contribute to their antimicrobial potency. nih.govescholarship.org The replacement of the 5-methyl group with a 5-methoxy group could potentially modulate the antimicrobial spectrum and potency of these compounds, making this compound an interesting scaffold for the development of new anti-infective agents.

Antiviral Activity: The thiazole scaffold is present in several antiviral agents. researchgate.netmdpi.comnih.govnih.gov Reviews of patent literature have highlighted the wide range of viruses inhibited by thiazole derivatives, including influenza viruses, coronaviruses, and hepatitis viruses. nih.govnih.gov Benzothiazole derivatives, in particular, have been extensively studied as potent antiviral agents. mdpi.commersin.edu.tr While specific studies focusing on the antiviral properties of this compound are scarce, the broad antiviral potential of the thiazole ring suggests that this is a promising area for future research.

| Organism | 5-Methylthiazole Derivative Activity | Reference |

| E. coli | Good activity mdpi.comnih.gov | mdpi.comnih.gov |

| B. cereus | Good activity mdpi.comnih.gov | mdpi.comnih.gov |

| MRSA | Better activity than reference drugs for some derivatives mdpi.comnih.gov | mdpi.comnih.gov |

| P. aeruginosa | Biofilm formation reduced by >50% for some derivatives nih.govnih.gov | nih.govnih.gov |

| Fungal Strains | Majority of compounds showed better activity than ketoconazole nih.govnih.gov | nih.govnih.gov |

Analysis of Antioxidant Properties of this compound Derivatives

Reactive oxygen species (ROS) are implicated in the pathogenesis of numerous diseases, leading to a continuous search for novel antioxidant compounds. nih.gov Thiazole derivatives have been identified as having significant antioxidant potential. nih.govnih.govmdpi.comchemrxiv.org For example, a series of 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol moiety showed promising radical scavenging activity. nih.govresearchgate.net The antioxidant capacity of these compounds was attributed to the presence of electron-donating substituents. nih.gov The methoxy group is a well-known electron-donating group, and its presence at the 5-position of the thiazole ring is expected to enhance the antioxidant properties of the molecule. This makes this compound a promising scaffold for the development of novel antioxidants.

| Thiazole Derivative Series | Antioxidant Assay | Key Findings |

| 2-Amino-5-methylthiazol derivatives | DPPH, hydroxyl, nitric oxide, and superoxide radical scavenging nih.govresearchgate.net | Significant radical scavenging potential, particularly with electron-donating substituents. nih.gov |

| Thiazole-carboxamide derivatives | DPPH free radical scavenging nih.gov | Several compounds outperformed the standard antioxidant, Trolox. nih.gov |

Protein-Ligand Interaction Analysis and Binding Site Characterization

While direct protein-ligand interaction studies specifically involving this compound are not extensively documented in publicly available research, the broader class of thiazole-containing compounds has been a subject of significant investigation in drug discovery and chemical biology. The thiazole scaffold is recognized as a valuable pharmacophore, and its derivatives have been shown to interact with a variety of protein targets. The insights gained from these analogous compounds can provide a foundational understanding of the potential binding characteristics of this compound.

Similarly, studies on 5-methylthiazole conjugates have identified them as potential anti-inflammatory agents by targeting cyclooxygenase (COX) enzymes. Docking studies have provided molecular insights, suggesting that the 5-methylthiazole core can orient the molecule within the active site to facilitate interactions with key residues like Arg120 in COX-1.

Table 1: Potential Protein-Ligand Interactions of the this compound Moiety

| Interaction Type | Potential Interacting Amino Acid Residues | Moiety of this compound Involved |

| Hydrogen Bonding | Arginine, Lysine, Asparagine, Glutamine | Methoxy group (oxygen atom) |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine | Methyl group of the methoxy substituent |

| π-Stacking | Phenylalanine, Tyrosine, Tryptophan | Thiazole ring |

The characterization of binding sites for thiazole-containing ligands often employs a combination of biophysical techniques. X-ray crystallography can provide high-resolution structural data of the protein-ligand complex, revealing the precise orientation of the ligand and its interactions with surrounding residues. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying protein-ligand interactions in solution, providing information on which parts of the protein and ligand are in close proximity. Computational methods, such as molecular docking and molecular dynamics simulations, are frequently used to predict binding modes and estimate binding affinities, guiding the design of more potent and selective inhibitors.

Integration into Materials Science and Optoelectronics

The thiazole heterocycle is a valuable building block in the design of advanced materials due to its electron-deficient nature, rigid planar structure, and ability to participate in π-conjugation. While specific research on this compound in these areas is emerging, the broader family of thiazole derivatives has seen significant exploration, providing a strong indication of the potential of this compound in materials science and optoelectronics.

This compound as Monomeric Units for Advanced Polymer Semiconductors

Thiazole-containing polymers are a class of conjugated polymers that have been investigated for their potential in organic electronics, including organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). The incorporation of the electron-deficient thiazole ring into a polymer backbone can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is beneficial for achieving high open-circuit voltages in solar cells and for enabling air-stable n-type or ambipolar charge transport in transistors.

While poly(this compound) has not been extensively studied, the polymerization of other thiazole derivatives, such as 2-aminothiazole, has been reported. The resulting polymers often exhibit electrical conductivity, although the values can vary significantly depending on the specific monomer and polymerization conditions. The methoxy group in this compound, being an electron-donating group, would be expected to influence the electronic properties of the resulting polymer. It could potentially raise the HOMO level, thereby tuning the band gap and solubility of the polymer.

The synthesis of polymers incorporating this compound could be achieved through various polymerization techniques, such as oxidative polymerization or cross-coupling reactions like Stille or Suzuki coupling, provided that appropriate reactive handles (e.g., halogen or stannyl groups) are introduced onto the monomer.

Table 3: Potential Properties of Poly(this compound) for Semiconductor Applications

| Property | Expected Influence of this compound | Potential Application |

| Electronic Properties | Tunable HOMO/LUMO levels due to the methoxy group | Active layer in organic solar cells and transistors |

| Solubility | Enhanced solubility in organic solvents | Solution-processable fabrication of electronic devices |

| Morphology | Potential for ordered packing in the solid state | Improved charge carrier mobility |

Design and Synthesis of Fluorescent this compound Derivatives for Biosensing and Imaging Applications

Thiazole derivatives are known to be fluorescent and have been utilized in the development of fluorescent probes for biosensing and cellular imaging. The fluorescence properties of these molecules can be tuned by modifying the substituents on the thiazole ring. The introduction of a methoxy group at the 5-position of the thiazole ring could potentially enhance the fluorescence quantum yield and shift the emission wavelength.

The design of a fluorescent probe based on this compound would typically involve coupling the thiazole core to a recognition element that selectively binds to a specific analyte (e.g., a metal ion, a reactive oxygen species, or a biomolecule). Upon binding, a change in the fluorescence signal (e.g., "turn-on" or "turn-off" fluorescence, or a ratiometric shift) would occur, allowing for the detection and quantification of the analyte.

For bioimaging applications, the this compound derivative would need to be cell-permeable and non-toxic. The methoxy group could play a role in modulating the lipophilicity of the molecule, which is a key factor in determining its ability to cross cell membranes. The synthesis of such probes would involve multi-step organic reactions to couple the this compound core with the appropriate recognition and signaling moieties.

Development of Liquid Crystalline Materials Incorporating this compound Moieties

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. Molecules that exhibit liquid crystalline phases (mesogens) are typically anisotropic in shape, often being rod-like or disk-like. The incorporation of heterocyclic rings, such as thiazole, into the core of a mesogen can significantly influence its liquid crystalline properties, including the temperature range of the mesophases and the type of phases observed (e.g., nematic, smectic).

Research on benzothiazole derivatives, which contain a thiazole ring fused to a benzene ring, has shown that these compounds can exhibit liquid crystalline behavior. The presence of a methoxy substituent on the benzothiazole core has been found to affect the mesomorphic properties. It is plausible that calamitic (rod-shaped) molecules containing a this compound unit could also exhibit liquid crystalline properties. The methoxy group, along with other substituents, would influence the molecular shape, polarity, and intermolecular interactions, all of which are critical for the formation of liquid crystalline phases.

Table 4: Predicted Mesomorphic Properties of this compound Derivatives

| Molecular Feature | Influence on Liquid Crystalline Behavior |

| This compound Core | Provides rigidity and polarity |

| Terminal Alkyl Chains | Affects melting point and mesophase stability |

| Linking Groups (e.g., esters, imines) | Influences molecular linearity and phase type |

Exploration of this compound-Based Chromophores for Optoelectronic and Photovoltaic Devices

Chromophores are molecules that absorb light at specific wavelengths. Thiazole-based chromophores have been extensively investigated for their use in optoelectronic and photovoltaic devices, particularly in dye-sensitized solar cells (DSSCs) and organic solar cells (OSCs). In DSSCs, a dye molecule adsorbed onto a semiconductor surface (typically TiO₂) absorbs light, leading to the injection of an electron into the semiconductor's conduction band.

The design of efficient dye sensitizers often involves a donor-π-acceptor (D-π-A) architecture. The thiazole ring can function as part of the π-conjugated bridge or as an acceptor unit. The methoxy group on the 5-position of the thiazole ring would act as an electron-donating group, which could be strategically used to tune the energy levels of the chromophore to optimize light absorption and electron injection efficiency.

In the context of OSCs, thiazole-containing polymers and small molecules have been used as both donor and acceptor materials. The electron-deficient nature of the thiazole ring is beneficial for creating materials with deep HOMO levels, which can lead to higher open-circuit voltages in solar cells. The incorporation of a this compound unit into the design of new organic photovoltaic materials could offer a way to fine-tune their optoelectronic properties.

Table 5: Potential Role of this compound in Photovoltaic Devices

| Device Type | Potential Role of this compound Chromophore | Key Properties to Optimize |

| Dye-Sensitized Solar Cells (DSSCs) | Component of the D-π-A dye sensitizer | Light absorption spectrum, HOMO/LUMO energy levels, electron injection efficiency |

| Organic Solar Cells (OSCs) | Monomeric unit in a donor or acceptor polymer/small molecule | Band gap, energy levels, charge carrier mobility, morphology of the active layer |

Role in Catalysis and Ligand Design

The thiazole ring is a significant scaffold in coordination chemistry and catalysis due to the presence of both sulfur and nitrogen atoms, which can coordinate with a range of metals. This has led to the development of numerous thiazole-containing ligands for various catalytic applications. However, the specific role of the this compound derivative is a highly specialized area of research.

Synthesis and Evaluation of this compound Derivatives as Ligands in Organometallic Chemistry

Design of Novel Catalysts Utilizing this compound Scaffolds

Consistent with the lack of literature on its use as a ligand, there is no specific information available on the design of novel catalysts that utilize a this compound scaffold. The development of catalysts is often driven by the electronic and steric properties of the ligands involved. While the methoxy group at the C5 position would undoubtedly influence these properties, dedicated research programs to exploit this specific feature in catalyst design have not been reported in the reviewed literature.

Presence and Utility in Natural Product Synthesis and Biosynthetic Pathways

Thiazole rings are integral components of many natural products, including essential vitamins and complex peptide-based molecules. researchgate.net Their synthesis, both in the laboratory and in nature, is a subject of significant interest.

This compound as a Strategic Synthon in Complex Molecule Total Synthesis

Thiazoles are recognized as valuable building blocks, or synthons, in the total synthesis of natural products. acs.org They are key structural units in compounds like epothilone and dolastatin. researchgate.net However, a detailed search of the chemical literature did not yield specific instances where this compound was employed as a strategic synthon for the total synthesis of complex molecules. Synthetic strategies more commonly feature the construction of the thiazole ring during the synthesis itself or use other substituted thiazole building blocks.

Biosynthetic Context of Thiazole-Containing Natural Products (e.g., Thiamine)

The biosynthesis of the thiazole moiety is best understood in the context of thiamine (Vitamin B1). Thiamine is composed of a pyrimidine and a thiazole ring, which are synthesized through separate pathways before being coupled together. frontiersin.org

In prokaryotes such as Bacillus subtilis, the biosynthesis of the thiazole phosphate moiety is a complex process requiring multiple enzymes. acs.orgacs.org The key precursors are 1-deoxy-D-xylulose-5-phosphate (DXP), dehydroglycine (derived from glycine or tyrosine), and a sulfur donor. acs.org The sulfur is transferred via a sulfur carrier protein called ThiS. The key enzymes involved in this pathway have been identified:

ThiF: An adenylyl transferase that adenylates the C-terminus of ThiS.

NifS (or IscS): A cysteine desulfurase that transfers sulfur from cysteine to the adenylated ThiS.

ThiO: A glycine oxidase that converts glycine to its imine form.